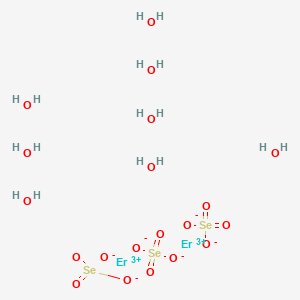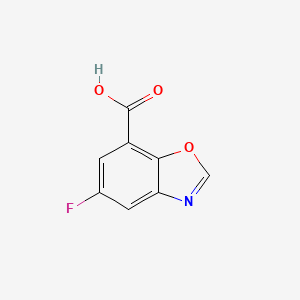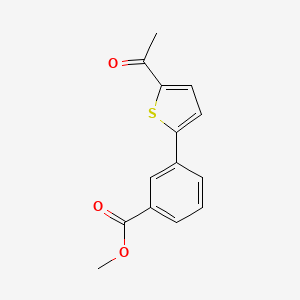
Methyl 3-(5-acetyl-2-thienyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(5-acetyl-2-thienyl)benzoate is an organic compound that belongs to the class of benzoates and thiophenes. This compound is characterized by the presence of a benzoate ester linked to a thiophene ring, which is further substituted with an acetyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-acetyl-2-thienyl)benzoate typically involves the esterification of 3-(5-acetyl-2-thienyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(5-acetyl-2-thienyl)benzoate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: 3-(5-carboxy-2-thienyl)benzoic acid.
Reduction: Methyl 3-(5-hydroxy-2-thienyl)benzoate.
Substitution: 3-(5-bromo-2-thienyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(5-acetyl-2-thienyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 3-(5-acetyl-2-thienyl)benzoate involves its interaction with specific molecular targets in biological systems. The acetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiophene ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(5-bromo-2-thienyl)benzoate: Similar structure but with a bromine substituent instead of an acetyl group.
Methyl 3-(5-hydroxy-2-thienyl)benzoate: Similar structure but with a hydroxyl group instead of an acetyl group.
Methyl 3-(5-carboxy-2-thienyl)benzoate: Similar structure but with a carboxylic acid group instead of an acetyl group.
Uniqueness
Methyl 3-(5-acetyl-2-thienyl)benzoate is unique due to the presence of the acetyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The acetyl group can participate in specific interactions with biological targets, making this compound a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C14H12O3S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
methyl 3-(5-acetylthiophen-2-yl)benzoate |
InChI |
InChI=1S/C14H12O3S/c1-9(15)12-6-7-13(18-12)10-4-3-5-11(8-10)14(16)17-2/h3-8H,1-2H3 |
InChI-Schlüssel |
KRBBHUCWUSHQFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(S1)C2=CC(=CC=C2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 2'-methyl[1,1'-biphenyl]-3-yl ether](/img/structure/B12856803.png)

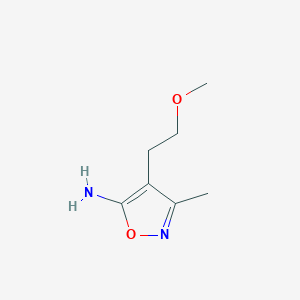

![Ethyl 3-{[2-(aminocarbonyl)-5-(4-chlorophenyl)-3-thienyl]amino}-2-(2,2,2-trifluoroacetyl)acrylate](/img/structure/B12856820.png)


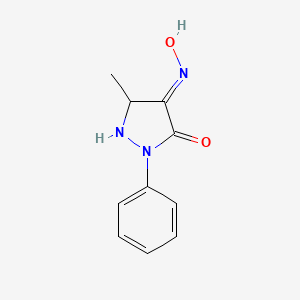
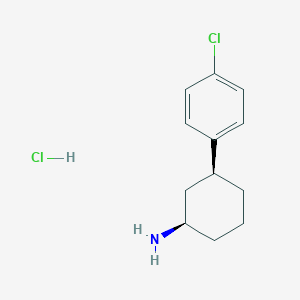
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylic acid](/img/structure/B12856842.png)
![7-Methylpyrazolo[4,3-e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B12856847.png)
